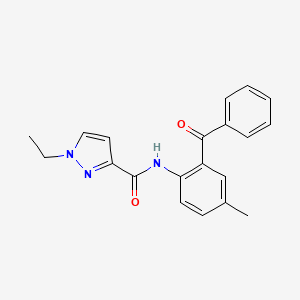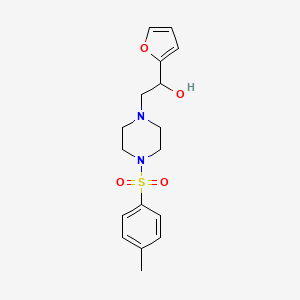![molecular formula C23H26N2O5S B2921304 benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate CAS No. 1448057-15-5](/img/structure/B2921304.png)
benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate is a compound of considerable interest due to its complex structure and potential applications in various scientific fields. This compound features a unique bicyclic core, a benzyl group, and a phenylsulfonyl group, contributing to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)ethyl)carbamate can be achieved through a multi-step process
For instance, a starting material such as 8-azabicyclo[3.2.1]octane can be reacted with appropriate reagents under specific conditions to form the desired bicyclic structure. Following this, the phenylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
The final step typically involves carbamate formation through the reaction of the intermediate product with benzyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods:
Industrial production of this compound may follow similar routes but optimized for large-scale synthesis. This might involve the use of continuous flow reactors, optimization of reaction conditions for higher yields, and implementation of purification techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly on the benzyl or phenylsulfonyl groups, leading to the formation of corresponding aldehydes, ketones, or sulfonic acids.
Reduction: Reductive processes can be applied, especially for the bicyclic core, resulting in the reduction of double bonds or other functional groups.
Substitution: The compound is amenable to various substitution reactions, particularly electrophilic aromatic substitutions on the phenyl ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction reactions could involve agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions might use Friedel-Crafts alkylation/acylation conditions, involving reagents like aluminum chloride.
Major Products:
Oxidation yields products like benzaldehyde, benzyl alcohol, or sulfonic acids.
Reduction typically produces alcohols or amines, depending on the functional groups targeted.
Substitution reactions lead to various substituted aromatic compounds with altered physical and chemical properties.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Studies might explore its potential as a biochemical probe or its interactions with biological macromolecules.
Medicine: Research could investigate its potential as a pharmacophore for developing new therapeutic agents, targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals, materials science, or as a catalyst in certain industrial processes.
Mechanism of Action
The compound's mechanism of action typically involves its interaction with specific molecular targets, potentially affecting biological pathways.
This interaction could be due to its structural features, enabling it to bind to enzymes or receptors, modulating their activity.
Pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar compounds include other carbamate derivatives, bicyclic amines, and sulfonylated molecules.
Compared to these, benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[32
This uniqueness could make it a more versatile compound in research and industrial applications, offering advantages in terms of reactivity, selectivity, and functional diversity.
That should cover the essence of benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate. Does that spark any ideas or questions for you?
Properties
IUPAC Name |
benzyl N-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c26-22(15-24-23(27)30-16-17-7-3-1-4-8-17)25-18-11-12-19(25)14-21(13-18)31(28,29)20-9-5-2-6-10-20/h1-10,18-19,21H,11-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVTDYWGUIVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921222.png)
![1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid](/img/structure/B2921225.png)


![3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2921232.png)


![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)


![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2921240.png)



